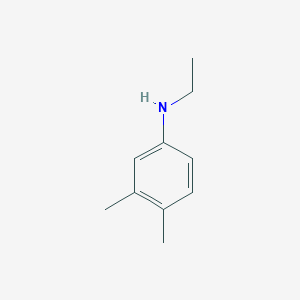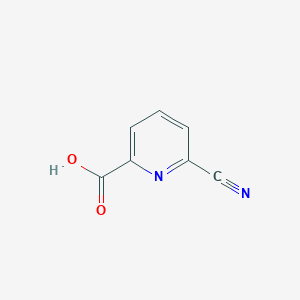
N-ethyl-3,4-dimethylaniline
Overview
Description
N-ethyl-3,4-dimethylaniline is a chemical compound that is structurally related to aniline derivatives, which are aromatic amines with various substituents. While the provided papers do not directly discuss N-ethyl-3,4-dimethylaniline, they do provide insights into the chemistry of related N,N-dimethylaniline compounds and their derivatives. These compounds are of interest due to their applications in organic synthesis, biochemistry, and as potential inhibitors of biological enzymes .
Synthesis Analysis
The synthesis of N,N-dimethylaniline derivatives is well-documented. For instance, the palladium-catalyzed Buchwald-Hartwig amination of aryl triflates with dimethylamines is a method to produce N,N-dimethylanilines, which are valuable intermediates in organic synthesis . Although this method does not directly apply to the synthesis of N-ethyl-3,4-dimethylaniline, it provides a general approach that could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of N,N-dimethylaniline derivatives is characterized by the presence of a dimethylamino group attached to an aromatic ring. The electronic and steric effects of substituents on the aromatic ring can significantly influence the reactivity and stability of these compounds. For example, the presence of electron-withdrawing groups, such as a cyano group, can enhance the stability of certain intermediates or products .
Chemical Reactions Analysis
N,N-dimethylaniline compounds can undergo various chemical reactions. For instance, they can be oxidized in the presence of molecular oxygen and iron(III) chloride to yield N-cyanomethyl-N-methylanilines . Additionally, they can participate in electrosynthesis reactions, where they are polymerized on electrodes in an acidic medium . The anodic oxidation of N,N-dimethylaniline can lead to the formation of compounds like 4,4'-methylenebis(N,N-dimethylaniline) .
Physical and Chemical Properties Analysis
The physical and chemical properties of N,N-dimethylaniline derivatives are influenced by their molecular structure. For example, the introduction of electron-donating or electron-withdrawing groups can affect the compound's solubility, boiling point, and reactivity. The electrosynthesis of poly-N,N-dimethylaniline results in a polymer with distinct electrochemical properties, as evidenced by cyclic voltammetry . The metabolism of 3,4-dimethylaniline in rats suggests that the compound's biological properties are also of interest, particularly in the context of its potential carcinogenicity .
Scientific Research Applications
Intramolecular Excited Complex State Formation
N-ethyl-3,4-dimethylaniline has been studied in the context of the formation of an intramolecular excited complex state. In a study by Hara and Obara (1985), they investigated this formation at high pressures, observing a change in kinetics from thermodynamic to kinetic control depending on the solvent used. This research is significant in understanding the behavior of such compounds under varying conditions, especially in solvents like ethyl ether and toluene (Hara & Obara, 1985).
Kinetics of Chloroperoxidase-Catalyzed Reactions
N-ethyl-3,4-dimethylaniline's behavior in enzymatic reactions has also been a subject of study. Kedderis and Hollenberg (1983) investigated the kinetic mechanism of chloroperoxidase-catalyzed N-demethylation reactions supported by ethyl hydroperoxide. This research provides insights into the interactions and kinetic models of such reactions, which are crucial for understanding enzymatic processes involving similar compounds (Kedderis & Hollenberg, 1983).
Catalytic Oxidation Studies
In another study, Murata et al. (1993) explored the oxidation of N-ethyl-3,4-dimethylaniline using molecular oxygen and iron(III) chloride as a catalyst. This research provides valuable information on the catalytic oxidation process, relevant in various chemical synthesis and industrial applications (Murata et al., 1993).
Isotope Effect in N-Demethylation
Barbieri et al. (2015) studied the N-demethylation of N,N-dimethylanilines and observed an isotope effect, which helped estimate the pKa of certain Fe(III)-OH complexes. This research is critical for understanding the chemical properties and reactions of N-ethyl-3,4-dimethylaniline, particularly in the context of electron transfer and proton transfer mechanisms (Barbieri et al., 2015).
Studies in Fluorescence and Excited States
Siemiarczuk (1984) conducted research on the excited charge-transfer state in N-ethyl-3,4-dimethylaniline. By studying the kinetics of formation of this state through fluorescence techniques, the research contributes to the broader understanding of excited states in chemical compounds, which is valuable in fields like photochemistry and molecular electronics (Siemiarczuk, 1984).
Microsomal Oxygenation Studies
The N-oxygenation of N-ethyl-3,4-dimethylaniline has been studied by Hlavica and Kiese (1969) in rabbit liver microsomes. This research is significant for understanding the metabolic pathways and enzyme interactions of similar compounds, which has implications in fields like pharmacology and toxicology (Hlavica & Kiese, 1969).
Safety and Hazards
Mechanism of Action
Target of Action
N-Ethyl-3,4-dimethylaniline is a derivative of aniline and is a tertiary amine It’s known that aniline and its derivatives often interact with various enzymes and proteins in the body, altering their function .
Mode of Action
Aniline and its derivatives are known to undergo metabolic n-hydroxylation of their amino groups . This process can lead to the formation of reactive species that can interact with cellular components, potentially leading to various biological effects .
Biochemical Pathways
Aniline and its derivatives are known to be involved in various metabolic pathways, including those related to the metabolism of xenobiotics .
Pharmacokinetics
Aniline and its derivatives are known to be rapidly absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
Aniline and its derivatives are known to cause methemoglobinemia, a condition characterized by elevated levels of methemoglobin in the blood, which can lead to cyanosis and other symptoms .
properties
IUPAC Name |
N-ethyl-3,4-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-4-11-10-6-5-8(2)9(3)7-10/h5-7,11H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMSZFCUTKHUMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=C(C=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30614432 | |
| Record name | N-Ethyl-3,4-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30614432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-3,4-dimethylaniline | |
CAS RN |
27285-20-7 | |
| Record name | N-Ethyl-3,4-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30614432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[2-(Tert-butoxy)-2-oxoethoxy]benzoic acid](/img/structure/B1321301.png)







![Acetic acid, [[4-(difluoromethoxy)phenyl]amino]oxo-, ethyl ester](/img/structure/B1321319.png)



